1,5-Dibromo-2-iodo-4-methoxybenzene
Description
1,5-Dibromo-2-iodo-4-methoxybenzene (C₇H₄Br₂IMO) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at positions 1 and 5, an iodine atom at position 2, and a methoxy group at position 2. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating methoxy group, enabling diverse substitution reactions.
Properties
IUPAC Name |
1,5-dibromo-2-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2IO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSRXNRFGJDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Bromination and Iodination
The synthesis of 1,5-dibromo-2-iodo-4-methoxybenzene often begins with a methoxy-substituted benzene precursor. Bromination is typically performed using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). For example, bromination of 4-methoxytoluene under controlled conditions yields 1,3-dibromo-4-methoxybenzene as an intermediate. Subsequent iodination employs iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) to introduce the iodine atom at the ortho position relative to the methoxy group.
Key Reaction Conditions:
Methoxylation via Nucleophilic Substitution
In cases where the methoxy group is introduced post-halogenation, a nitro group may serve as a directing group. For instance, 1,5-dibromo-2-iodo-4-nitrobenzene undergoes nucleophilic aromatic substitution with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, replacing the nitro group with a methoxy group. This method avoids competing side reactions common in electrophilic substitution.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions enable modular construction of the aromatic scaffold. A representative protocol involves reacting 2-iodoaniline with (2-bromo-5-methoxyphenyl)boronic acid under Suzuki conditions. The reaction employs Pd(PPh₃)₂Cl₂ (3 mol%) and NaHCO₃ in a 2:1 mixture of 1,2-dimethoxyethane (DME) and water at 120°C for 3 hours, achieving an 81% yield of the biaryl intermediate. Subsequent halogenation steps introduce the remaining bromine and iodine atoms.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Base | NaHCO₃ (3.0 equiv) |
| Solvent | DME/H₂O (2:1) |
| Temperature | 120°C |
| Yield | 81% |
Ullmann-Type Coupling
Multi-Step Industrial Synthesis
Industrial-scale production prioritizes cost efficiency and reproducibility. A three-step sequence is commonly employed:
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Nitration: 4-Methoxytoluene is nitrated using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to yield 4-methoxy-2-nitrotoluene.
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Bromination: The nitro intermediate undergoes bromination with Br₂/Fe to install bromine atoms at the 1 and 5 positions.
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Iodination and Demethylation: Iodine is introduced via Ullmann coupling, followed by demethylation using boron tribromide (BBr₃) and re-methylation with methyl iodide (CH₃I) to refine regioselectivity.
Critical Process Parameters:
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Nitration: 0°C, 2 hours, HNO₃ (1.1 equiv), H₂SO₄ (catalyst).
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Demethylation: -78°C, BBr₃ (3 equiv), dichloromethane (DCM).
Challenges and Optimization
Regioselectivity Control
The electron-donating methoxy group directs electrophilic substitution to the para and ortho positions, but competing bromination/iodination at meta sites can occur. Computational studies suggest that steric hindrance from the methoxy group favors iodination at the 2-position over the 6-position.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the halogenated benzene to less substituted derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted methoxybenzenes, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1,5-Dibromo-2-iodo-4-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-iodo-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared with three key analogs (Table 1):
Table 1: Structural and Molecular Comparison
*Calculated based on atomic masses.
- Halogen vs. Nitro Groups : Replacing iodine in the target compound with a nitro group (as in 1,5-dibromo-2-methoxy-4-nitrobenzene) reduces molecular weight by ~110 g/mol and introduces a strong electron-withdrawing group, which may enhance electrophilic substitution reactivity at specific positions .
Physical Properties and Stability
Table 2: Physical Properties
Biological Activity
1,5-Dibromo-2-iodo-4-methoxybenzene (CAS No. 1695962-39-0) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a methoxy group and multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of halogenated aromatic compounds. For instance, this compound has been investigated for its efficacy against various bacterial strains. Research indicates that compounds with similar structures exhibit potent antibacterial activity against Staphylococcus aureus, suggesting a possible mechanism involving inhibition of bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
The biological activity of this compound may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. The presence of bromine and iodine atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems. This could lead to modifications in proteins or nucleic acids, potentially resulting in cytotoxic effects on target cells.
Study 1: Antimicrobial Evaluation
In a recent study, this compound was evaluated alongside other halogenated compounds for antibacterial activity. The results indicated that this compound exhibited significant activity against S. aureus with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Study 2: Cytotoxicity Assays
Another investigation assessed the cytotoxic effects of various halogenated compounds on cancer cell lines. It was found that this compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent . The study utilized flow cytometry to analyze cell viability and apoptosis markers.
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are most effective for preparing 1,5-Dibromo-2-iodo-4-methoxybenzene with high regioselectivity?
- Methodological Answer : The synthesis typically involves halogenation and functional group protection strategies. For bromination, electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst) ensures regioselectivity at the 1,5-positions. Iodination can be achieved via directed ortho-metalation (DoM) or using iodine monochloride (ICl) in the presence of a Lewis acid. Methoxy groups act as ortho/para-directing groups, requiring precise temperature control to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for methoxy protons at ~3.8 ppm and aromatic protons in the deshielded region).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns characteristic of Br and I.
- Elemental analysis : Confirm C/H/Br/I/O ratios.
- Melting point determination : Compare with literature values to assess purity.
Discrepancies in spectral data may indicate residual solvents or byproducts, necessitating further purification .
Q. What safety protocols are essential for handling halogenated aromatic compounds like this compound?
- Methodological Answer :
- Use fume hoods and closed systems to minimize inhalation/contact risks.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in amber glass containers under inert gas (e.g., N₂) to prevent degradation.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with sodium thiosulfate for iodine residues).
Refer to SDS guidelines for halogenated benzenes for emergency measures (e.g., skin decontamination with copious water) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electrophilic substitution sites : Fukui indices identify nucleophilic/electrophilic regions.
- Transition states : Energy barriers for cross-coupling reactions (e.g., Suzuki-Miyaura) involving Br/I substituents.
- Thermochemical stability : Gibbs free energy changes for intermediates.
Validate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Q. What experimental strategies resolve contradictions in reactivity data for halogenated methoxybenzenes?
- Methodological Answer :
- Controlled comparative studies : Synthesize analogs (e.g., 1,4-dibromo vs. 1,5-dibromo isomers) to isolate substituent effects.
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track solvent participation in reactions.
- High-throughput screening : Test reactivity under diverse conditions (catalysts, solvents, temperatures) to identify outliers.
- Meta-analysis : Cross-reference datasets from PubChem, Reaxys, and NIST to identify systematic errors .
Q. How can retrosynthetic analysis streamline the design of complex molecules using this compound as a building block?
- Methodological Answer :
- Retrosynthetic disconnections : Prioritize cleavage of C–I bonds (weaker than C–Br) for Suzuki couplings or Ullmann reactions.
- Protecting group strategy : Temporarily mask the methoxy group (e.g., as a silyl ether) to direct halogenation.
- AI-driven synthesis planning : Use tools like Pistachio or Reaxys to predict feasible routes for one-step transformations (e.g., selective dehalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
